6,7-dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one
Description
Historical Context and Discovery Timeline
The compound 6,7-dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one represents a structurally intricate phthalideisoquinoline derivative. Its discovery is rooted in the broader exploration of benzylisoquinoline alkaloids, which began in the early 19th century with the isolation of morphine and related compounds. The phthalideisoquinoline subclass, characterized by a fused phthalide and isoquinoline moiety, gained prominence in the mid-20th century through the work of Manske and co-workers, who systematized synthetic routes for these alkaloids.
Modern advancements in directed metalation techniques and heterocyclic chemistry enabled the synthesis of complex derivatives like this compound. Key breakthroughs include the development of bromohomophthalic anhydride rearrangements, which facilitated the construction of the phthalide-a-carboxamide framework. The specific substitution pattern—featuring methoxy groups at positions 6 and 7 of the benzofuranone ring and a 1,3-dioxolo moiety on the tetrahydroisoquinoline system—reflects deliberate structural modifications to enhance electronic and steric properties for pharmacological or analytical applications.
Taxonomic Classification Within Alkaloid Derivatives
This compound belongs to the phthalideisoquinoline alkaloid family, a subgroup of benzylisoquinolines distinguished by a γ-lactone ring (phthalide) fused to an isoquinoline core. Its taxonomy is further refined by the presence of multiple oxygenated substituents:
- Methoxy groups : At positions 4 (isoquinoline), 6, and 7 (benzofuranone).
- 1,3-Dioxolo ring : A methylenedioxy bridge at positions 4 and 5 of the isoquinoline system.
The structural features align it with secophthalideisoquinolines, which retain an intact isoquinoline ring but lack the classical phthalide C-1 stereocenter. Table 1 summarizes its key taxonomic characteristics:
Table 1: Taxonomic Classification of the Compound
| Feature | Classification |
|---|---|
| Core structure | Phthalideisoquinoline |
| Subclass | Secophthalideisoquinoline |
| Substituents | 6,7-Dimethoxy (benzofuranone); 4-Methoxy, 1,3-dioxolo (isoquinoline) |
| Biosynthetic origin | Synthetic (non-natural) |
Significance in Phthalide Isoquinoline Research
This compound exemplifies the structural diversity achievable through targeted synthetic modifications of phthalideisoquinolines. Its design incorporates three critical elements:
- Methoxy groups : Electron-donating substituents that influence aromatic π-systems and hydrogen-bonding capacity.
- 1,3-Dioxolo ring : Enhances metabolic stability and modulates lipophilicity.
- Tetrahydroisoquinoline scaffold : Provides a rigid framework for stereochemical studies.
Recent applications include:
- Synthetic intermediates : Serving as precursors for novel hemiacetal alkaloids via oxidative coupling or ring-opening reactions.
- Analytical standards : Its distinct substitution pattern aids in the chromatographic identification of complex alkaloid mixtures, analogous to noscapine’s role in heroin profiling.
- Structure-activity relationship (SAR) studies : Methoxy and dioxolo groups are probed for their effects on receptor binding and selectivity in neurological targets.
Ongoing research leverages advanced techniques like X-ray diffraction and quantum chemical calculations to elucidate its conformational preferences and electronic properties. These efforts underscore its utility as a model system for exploring the interplay between aromatic substitution and bioactivity in alkaloid chemistry.
Properties
IUPAC Name |
6,7-dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO7/c1-24-12-5-4-11-15(18(12)25-2)21(23)29-17(11)16-14-10(6-7-22-16)8-13-19(20(14)26-3)28-9-27-13/h4-5,8,16-17,22H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSPOYAHTOQXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)C3C4=C(C5=C(C=C4CCN3)OCO5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reaction Strategies
Three-Component Synthesis Using Isatin, Tetrahydroisoquinoline, and Terminal Alkynes
A prominent method involves a three-component reaction between isatin (1a ), 1,2,3,4-tetrahydroisoquinoline (THIQ, 5a ), and terminal alkynes (3a ) under acid-catalyzed conditions. Benzoic acid (20 mol%) in toluene at 90°C for 16 hours yields the target compound (7aaa ) with 86% efficiency. The reaction proceeds via:
- Spirooxindole Formation : Isatin and THIQ condense to form a spirooxindole intermediate.
- C2–C3 Bond Cleavage : The spirooxindole undergoes cleavage to generate an isocyanate.
- Nucleophilic Addition : A second THIQ molecule reacts with the isocyanate to form the final product.
Optimization Data (Table 1)
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | TFA | Toluene | 50 | 22 | 72 |
| 4 | PhCO₂H | Toluene | 80 | 18 | 84 |
| 11 | PhCO₂H | Toluene | 90 | 16 | 86 |
Toluene outperformed solvents like MeCN, dioxane, and water due to its ability to stabilize intermediates. Elevated temperatures (90°C) enhanced reaction kinetics without side-product formation.
Four-Component Variants with Primary Amines
Expanding the protocol to include primary amines enables the synthesis of urea derivatives. For example, adding benzylamine to the three-component system produces 1-substituted-3-(2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)ureas, albeit in lower yields (45–60%). This highlights the versatility of the multicomponent approach for structural diversification.
Photocatalytic Synthesis
BenzoImidazo[2,1-a]Isoquinoline Derivatives
A patent by CN113444088A describes a photochemical method using visible light (blue LED) and a photocatalyst (e.g., Ru(bpy)₃²⁺). The reaction combines sulfonyl chlorides with tetrahydroisoquinoline precursors in the presence of a base (e.g., K₂CO₃) at room temperature. While the patent focuses on imidazo-isoquinoline hybrids, the conditions are adaptable to the target compound by modifying starting materials. Key advantages include:
One-Pot Synthesis from Phenethylamine Precursors
Formylation and Cyclization
Patent CN110845410A outlines a one-pot synthesis starting from 3,4-dimethoxy phenethylamine. The process involves:
- Formylation : Ethyl formate reacts with phenethylamine to form an intermediate imine.
- Oxalyl Chloride Treatment : Introduces a carbonyl group, facilitating cyclization.
- Phosphotungstic Acid Catalysis : Promotes ring closure to yield 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, a precursor to the target compound.
Key Parameters (Table 2)
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ethyl formate | 6 h, reflux | 85 |
| 2 | Oxalyl chloride | 2 h, 10–20°C | 78 |
| 3 | H₃PW₁₂O₄₀ (catalyst) | 3 h, MeOH, 5–10°C | 75 |
This method achieves >99% purity and scales efficiently for industrial applications.
Modifications of Noscapine Derivatives
Comparative Analysis of Methods
Efficiency and Scalability (Table 3)
| Method | Yield (%) | Temp (°C) | Time (h) | Scalability |
|---|---|---|---|---|
| Multicomponent | 86 | 90 | 16 | High |
| Photocatalytic | 70–80 | 25 | 24 | Moderate |
| One-Pot | 75 | 10–20 | 11 | Industrial |
| Noscapine Derivatization | 65–78 | 135 | 12–24 | Low |
Multicomponent reactions offer the highest yields and scalability, whereas photocatalytic methods excel in mild conditions but require specialized equipment.
Mechanistic Insights
Acid-Catalyzed Pathways
Benzoic acid protonates the alkyne, facilitating nucleophilic attack by THIQ on the isatin carbonyl. The spirooxindole intermediate undergoes retro-aldol cleavage, releasing CO₂ and forming an isocyanate, which reacts with a second THIQ molecule to yield the product.
Photoredox Catalysis
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoquinoline moiety can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the isoquinoline moiety can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
6,7-Dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural Features :
Historical and Clinical Significance :
- Originally used as a non-addictive antitussive agent due to its ability to reduce histamine-induced vascular contractility .
- Rediscovered as a microtubule-interfering agent with anticancer properties, showing efficacy in melanoma and hepatocellular carcinoma models .
- Unique mechanism: Alters microtubule dynamics by increasing the frequency of paused microtubules without disrupting subunit-polymer equilibrium, reducing toxicity compared to taxanes .
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural and Functional Comparisons
Mechanistic and Pharmacological Comparisons
Microtubule-Targeting Agents
- Noscapine vs. Paclitaxel: Noscapine induces microtubule pausing without altering polymer mass, whereas paclitaxel stabilizes microtubules, causing severe neurotoxicity . In vivo efficacy: Noscapine reduces melanoma volume by 85% (oral) vs. 60% for paclitaxel .
Isoquinoline Alkaloids
- Noscapine vs. Hydrastine: Hydrastine’s lack of C4-methoxy group diminishes tubulin binding but enhances antimicrobial activity . Hydrastine’s rigid isoquinoline conformation reduces metabolic flexibility compared to noscapine .
Pharmacokinetic and Toxicity Profiles
Biological Activity
Antiproliferative Activity
Noscapine and its derivatives have shown promising antiproliferative activity against various cancer cell lines. A study on N-sulfonyl and N-sulfamoyl noscapine derivatives revealed improved activities compared to the parent compound .
Case Study: MCF-7 Breast Cancer Cells
One notable derivative, ((R)-5-((S)-4,5-Dimethoxy-1,3-dihydroisobenzofuran-1-yl)-4-methoxy-6-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline) (14q), displayed sub-micromolar activity against MCF-7 breast cancer cells with an EC50 of 560 nM . This represents a significant improvement over noscapine, with a 36-fold increase in mitotic arrest activity.
Efficacy Against Multiple Cancer Types
Compound 14q demonstrated broad-spectrum anticancer activity, as shown in the following table:
| Cancer Type | Cell Line | GI50 (nM) |
|---|---|---|
| Breast | MCF-7 | 560 |
| Pancreatic | PANC-1 | 980 |
| Melanoma | MDA-MB-435 | 271 |
| Melanoma | SK-MEL-5 | 443 |
These results indicate the potential of noscapine derivatives as versatile anticancer agents .
The biological activity of noscapine and its derivatives is primarily attributed to their interaction with microtubules, leading to cell cycle arrest and apoptosis.
Microtubule Interference
Noscapine analogs act as microtubule-interfering agents, disrupting the normal dynamics of microtubule polymerization and depolymerization . This interference leads to mitotic arrest, preventing cancer cells from completing cell division.
Cell Cycle Arrest
Research has shown that noscapine derivatives can induce significant cell cycle arrest. For instance, compound 14q caused 246% and 166% of cells to arrest in mitosis against MCF-7 and PANC-1 cells, respectively .
Multidrug Resistance
An important aspect of noscapine's biological activity is its effectiveness against multidrug-resistant cancer cells. The antiproliferative effect of compound 14q was maintained against drug-resistant NCI/AdrRES cells, which express high levels of the multidrug efflux pump, P-glycoprotein . This suggests that noscapine derivatives may overcome common mechanisms of drug resistance in cancer treatment.
Structure-Activity Relationships
The biological activity of noscapine derivatives is highly dependent on their chemical structure. Studies have revealed several key structure-activity relationships:
- N-sulfonyl and N-sulfamoyl modifications generally improve anticancer activity.
- Heteroaromatic functionalities, particularly N-methylimidazol-4-yl side chains, enhance antiproliferative effects.
- The position of substituents on cyclic structures (e.g., thienyl and furanyl) influences activity, with 2-position generally preferred over 3-position .
Potential Therapeutic Applications
The diverse biological activities of noscapine and its derivatives suggest several potential therapeutic applications:
- Cancer Treatment : The compound shows promise as a novel anticancer agent, particularly for breast, pancreatic, and melanoma cancers .
- Multidrug-Resistant Cancers : Its efficacy against drug-resistant cell lines indicates potential use in treating cancers that have developed resistance to conventional therapies .
- Combination Therapy : The unique mechanism of action suggests potential synergistic effects when combined with other anticancer drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
